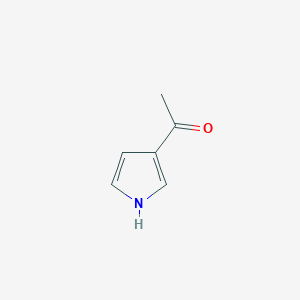

3-Acetylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHSXHXUQVNBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372248 | |

| Record name | 3-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-82-8 | |

| Record name | 3-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetylpyrrole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyrrole, also known as 1-(1H-pyrrol-3-yl)ethanone, is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. Its pyrrole core, substituted with an acetyl group at the 3-position, imparts a unique reactivity profile, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Chemical Structure and Identification

This compound is an organic compound featuring a five-membered aromatic pyrrole ring with an acetyl group attached at the C3 position.

// Atom nodes N1 [label="N", pos="0,0.6"]; C2 [label="C", pos="-1.1,0.2"]; C3 [label="C", pos="-0.7,-1"]; C4 [label="C", pos="0.7,-1"]; C5 [label="C", pos="1.1,0.2"]; H_N1 [label="H", pos="0,1.3"]; H_C2 [label="H", pos="-1.9,0.5"]; H_C4 [label="H", pos="1.3,-1.5"]; H_C5 [label="H", pos="1.9,0.5"]; C_acetyl [label="C", pos="-1.5,-2.2"]; O_acetyl [label="O", pos="-2.5,-2.2"]; C_methyl [label="CH₃", pos="-0.9,-3.4"];

// Bonds C2 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- C2 [len=1.5]; N1 -- H_N1 [len=1.0]; C2 -- H_C2 [len=1.0]; C4 -- H_C4 [len=1.0]; C5 -- H_C5 [len=1.0]; C3 -- C_acetyl [len=1.5]; C_acetyl -- O_acetyl [len=1.5, style=double]; C_acetyl -- C_methyl [len=1.5]; } Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(1H-pyrrol-3-yl)ethanone[1] |

| CAS Number | 1072-82-8 |

| Molecular Formula | C₆H₇NO[2] |

| Molecular Weight | 109.13 g/mol [1] |

| SMILES | CC(=O)c1cc[nH]c1[2] |

| InChI | InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3[1][2] |

| InChIKey | KHHSXHXUQVNBGA-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as an off-white to brown solid.[3] It exhibits limited solubility in water but is soluble in organic solvents like ethanol and ether.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Physical State | Solid | |

| Appearance | Off-white to brown | [3] |

| Melting Point | 115-117 °C | [3] |

| Boiling Point | 232.1 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Limited in water; Soluble in ethanol, ether. | [2] |

| LogP | 0.20 | [3] |

| Flash Point | 99.8 ± 27.3 °C | [3] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [3] |

Chemical Reactivity and Stability

This compound is known for its reactivity in electrophilic aromatic substitution reactions, a characteristic influenced by the electron-donating nature of the pyrrole nitrogen.[2] The compound is incompatible with strong oxidizing agents.[3] Upon decomposition, it may produce hazardous products including nitrogen oxides, carbon monoxide, and carbon dioxide.[3] For storage, it is recommended to keep it in a cool, dry place in a tightly sealed container.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for 3-acetyl-1-methylpyrrole in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.23 | Multiplet | H2 (α-proton) |

| ~6.57 | Multiplet | H5 (α-proton) |

| ~6.55 | Multiplet | H4 (β-proton) |

| ~3.65 | Singlet | N-CH₃ |

| ~2.35 | Singlet | COCH₃ |

Data sourced from ChemicalBook for 3-acetyl-1-methylpyrrole.[4]

Table 4: ¹³C NMR Spectroscopic Data for 3-acetyl-1-methylpyrrole in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~194.0 | C=O |

| ~129.0 | C2 |

| ~122.0 | C5 |

| ~120.0 | C3 |

| ~109.0 | C4 |

| ~35.0 | N-CH₃ |

| ~26.0 | COCH₃ |

Note: These are approximate values for 3-acetyl-1-methylpyrrole and are provided for reference.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 5: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3200-3400 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~1650 | C=O stretching (strong) |

| ~1550 | C=C stretching (aromatic ring) |

| ~1400 | C-H bending (methyl group) |

| ~1370 | C-N stretching |

Data interpreted from the gas-phase IR spectrum available from the NIST WebBook.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern under electron ionization (EI).

Table 6: Major Mass Spectrometry Fragments for this compound (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 109 | [M]⁺ (Molecular Ion) |

| 94 | [M - CH₃]⁺ |

| 66 | [M - COCH₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1][7]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and regioselective method for the synthesis of 3-acylpyrroles involves the Friedel-Crafts acylation of an N-protected pyrrole, followed by deprotection. 1-(Phenylsulfonyl)pyrrole is a suitable starting material as it directs acylation to the 3-position.

Methodology:

-

Protection of Pyrrole (if starting from pyrrole): React pyrrole with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form 1-(phenylsulfonyl)pyrrole.

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) solution of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-acetyl-1-(phenylsulfonyl)pyrrole.

-

-

Deprotection:

-

Dissolve the crude intermediate in a mixture of methanol and aqueous sodium hydroxide solution.

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture, neutralize with a suitable acid (e.g., dilute HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to obtain this compound.

-

-

Purification: The final product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a spectral width of 12-16 ppm and 8-16 scans. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For electron ionization (EI), a standard electron energy of 70 eV is used.

Conclusion

This compound remains a compound of significant interest due to its utility as a synthetic intermediate. This guide has summarized its core chemical and physical properties, provided available spectroscopic data for its characterization, and outlined detailed protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective use of this compound in their scientific endeavors.

References

- 1. This compound | C6H7NO | CID 2737793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1072-82-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:1072-82-8 | Chemsrc [chemsrc.com]

- 4. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 13C NMR [m.chemicalbook.com]

- 6. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

- 7. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

An In-depth Technical Guide to 3-Acetylpyrrole for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Acetylpyrrole. It includes detailed experimental protocols for its synthesis and analysis, alongside a summary of the known biological activities of related pyrrole-containing compounds. This document aims to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyrrole ring substituted with an acetyl group at the 3-position.[1][2] It is a colorless to pale yellow liquid with a characteristic odor.[2] Its solubility in water is limited, but it is soluble in organic solvents like ethanol and ether.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [3][4][5][6][7] |

| Molecular Weight | 109.13 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 115-117 °C | [7] |

| Boiling Point | 232.076 °C at 760 mmHg | [7] |

| Density | 1.099 g/cm³ | [7] |

| Solubility | Limited in water; Soluble in ethanol, ether, chloroform (slightly), methanol (slightly) | [2][7] |

| Flash Point | 99.766 °C | [7] |

| Vapor Pressure | 0.06 mmHg at 25°C | [7] |

| pKa (Predicted) | 15.37 ± 0.50 | [7] |

| LogP | 1.21730 | [7] |

| CAS Number | 1072-82-8 | [3][4][5][6][7] |

Synthesis and Purification

The regioselective synthesis of 3-acylpyrroles can be challenging due to the preferential electrophilic substitution at the 2-position of the pyrrole ring. However, methods have been developed to achieve 3-acylation, often involving the use of a protecting group on the pyrrole nitrogen. A general workflow for the synthesis and purification of this compound is outlined below.

Workflow for the synthesis and purification of this compound.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol is adapted from a general method for the regioselective 3-acylation of pyrroles.

Materials:

-

1H-Pyrrole

-

Triisopropylsilyl chloride (TIPSCl)

-

n-Butyllithium (n-BuLi)

-

Acetic anhydride

-

Titanium tetrachloride (TiCl₄)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous solvents (e.g., THF, DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Protection of 1H-Pyrrole:

-

Dissolve 1H-Pyrrole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Add n-BuLi dropwise and stir for 30 minutes.

-

Add TIPSCl and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain 1-(triisopropylsilyl)-1H-pyrrole.

-

-

Acylation:

-

Dissolve the protected pyrrole and acetic anhydride in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add TiCl₄ dropwise and stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)ethan-1-one.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in THF.

-

Add a solution of TBAF in THF and stir at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the residue.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel.[8][9] The choice of eluent will depend on the polarity of the impurities, but a mixture of hexanes and ethyl acetate is a common starting point.

-

Further purification can be achieved by distillation under reduced pressure.[6]

-

Spectroscopic Data and Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General workflow for spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Data (Reference: 3-acetyl-1-methylpyrrole in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Assignment | Source(s) |

| ¹H | ~7.23 | H-2 | [1][10] |

| ¹H | ~6.57 | H-5 | [1][10] |

| ¹H | ~6.55 | H-4 | [1][10] |

| ¹H | ~3.65 | N-CH₃ | [1][10] |

| ¹H | ~2.35 | COCH₃ | [1][10] |

| ¹³C | ~193.0 | C=O | [11][12] |

| ¹³C | ~129.0 | C-3 | [11][12] |

| ¹³C | ~126.0 | C-2 | [11][12] |

| ¹³C | ~121.0 | C-5 | [11][12] |

| ¹³C | ~109.0 | C-4 | [11][12] |

| ¹³C | ~36.0 | N-CH₃ | [1][10] |

| ¹³C | ~26.0 | COCH₃ | [11][12] |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.[4][13][14]

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretch |

| ~1650-1680 | C=O stretch (ketone) |

| ~1500-1600 | C=C stretch (pyrrole ring) |

| ~1400-1500 | C-H bend |

| ~1000-1200 | C-N stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., KBr) or from a KBr pellet if the sample is solid.

-

Acquisition: Record the spectrum using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[3][15]

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 109 | [M]⁺ (Molecular ion) |

| 94 | [M - CH₃]⁺ |

| 66 | [M - COCH₃]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is typically introduced via a gas chromatograph (GC) for separation before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyrrole scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs.[16] Derivatives of pyrrole have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many pyrrole-containing compounds exhibit cytotoxicity against various cancer cell lines.[17][18] Their mechanisms of action can involve the inhibition of key enzymes like kinases or interference with cellular processes such as microtubule polymerization.[19] Some pyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is implicated in certain cancers.[19]

-

Anti-inflammatory Effects: Certain pyrrole derivatives have shown anti-inflammatory properties.[20]

-

Enzyme Inhibition: Pyrrole-based compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[21][22]

-

Receptor Binding: Substituted pyrroles have been designed to bind to specific receptors, such as dopamine D2-like receptors and nicotinic acetylcholine receptors (nAChRs), indicating their potential as neuromodulatory agents.[23][24][25][26]

It is important to note that the biological activity of a pyrrole derivative is highly dependent on its substitution pattern. One study reported that nitrated derivatives of the related 2-acetylpyrrole exhibit mutagenicity and cytotoxicity.[27] Further research is needed to elucidate the specific biological profile of this compound.

Due to the lack of specific information on signaling pathways directly modulated by this compound, a generalized diagram is not provided. However, research into pyrrole derivatives has implicated their involvement in pathways such as the Hedgehog and MAPK signaling pathways.[18][19]

Safety and Handling

This compound is considered harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 1072-82-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H7NO | CID 2737793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

- 5. This compound AldrichCPR | 1072-82-8 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Pyrrole [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

- 16. nbinno.com [nbinno.com]

- 17. Monocrotaline pyrrole induces Smad Nuclear Accumulation and Altered Signaling Expression in Human Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. Preorganized Homochiral Pyrrole-Based Receptors That Display Enantioselective Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Acetylpyrrole: Properties, Synthesis, and Therapeutic Potential of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-acetylpyrrole, a key heterocyclic organic compound. The document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. While this compound primarily serves as a crucial building block in organic synthesis, this guide delves into the extensive research on its derivatives, which have shown significant promise in various therapeutic areas. The biological activities of these derivatives, including their roles as anticancer, anti-inflammatory, and enzyme-inhibiting agents, are explored in detail. Methodologies for the synthesis and evaluation of pyrrole-containing compounds are presented, alongside a discussion of their modulation of key signaling pathways. Quantitative data is summarized in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.

Core Compound: this compound

This compound is an organic compound featuring a pyrrole ring substituted with an acetyl group at the third position. Its reactivity, particularly in electrophilic aromatic substitution, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 1072-82-8 | [1] |

| Molecular Formula | C6H7NO | [1] |

| Molecular Weight | 109.13 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 232.076 °C at 760 mmHg | [2] |

| Melting Point | 115-117 °C | [2] |

| Density | 1.099 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Synthesis of Pyrrole Derivatives: A General Overview

The synthesis of pyrrole derivatives is a cornerstone of medicinal chemistry. Several named reactions are employed to construct the pyrrole ring, each offering distinct advantages depending on the desired substitution pattern.

-

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the substituted pyrrole.

-

Knorr Pyrrole Synthesis: A widely utilized method that involves the condensation of an α-amino ketone with a dicarbonyl compound that has an electron-withdrawing group.

-

Barton-Zard Synthesis: This approach involves the addition of an isocyanoacetate to a nitroalkene, followed by cyclization.

-

Hantzsch Pyrrole Synthesis: This synthesis occurs by the reaction of a β-haloketone or aldehyde with a β-ketoester or β-chloromethane in the presence of ammonia or a primary amine.

A generalized workflow for the synthesis and evaluation of bioactive pyrrole derivatives is depicted below. This process typically begins with the synthesis of a library of related compounds, followed by screening for biological activity and subsequent mechanistic studies.

Therapeutic Potential of this compound Derivatives

While research on this compound itself is limited, its derivatives have been extensively studied and have demonstrated a wide range of biological activities. These compounds have emerged as promising candidates for the development of novel therapeutics, particularly in oncology and for the treatment of neurodegenerative diseases.

Anticancer Activity

Pyrrole-containing compounds have shown significant potential as anticancer agents by targeting various hallmarks of cancer.

Several studies have focused on the design of pyrrole derivatives as inhibitors of enzymes that are crucial for cancer cell proliferation and survival.

| Target Enzyme | Derivative Type | Key Findings |

| HDAC1 | N-linked 2-acetylpyrrole derivatives | Compound 20 showed potent inhibitory activity against HDAC1 and demonstrated notable potency against RPMI-8226 multiple myeloma cells. |

| Tubulin Polymerization | 3-aroyl-1-arylpyrrole (ARAP) derivatives | Compounds 22 and 27 were identified as potent inhibitors of tubulin polymerization and exhibited strong inhibition of cancer cell growth, including in P-glycoprotein-overexpressing cell lines. |

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidine derivatives | Compounds 12d and 15c exhibited highly potent dose-related inhibition of VEGFR-2 with IC50 values in the nanomolar range (11.9 and 13.6 nM, respectively). |

| Protein Kinase CK2 | Phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives | Compound 1c inhibited human CK2 with an IC50 of 49 nM, indicating a promising scaffold for further development. |

The anticancer effects of pyrrole derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.

-

Notch Signaling Pathway: Overexpression of the Notch signaling pathway is associated with increased prostate cancer cell growth and development.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

Neuroprotective and Other Activities

Derivatives of pyrrole have also been investigated for their potential in treating neurodegenerative diseases and other conditions.

| Target/Activity | Derivative Type | Key Findings |

| Butyrylcholinesterase (BChE) Inhibition | 1,3-diaryl-pyrrole derivatives | Compounds 3o , 3p , and 3s showed selective inhibition of BChE with IC50 values in the low micromolar range, suggesting potential for Alzheimer's disease treatment. |

| PPARα/γ Agonism | 3,4-disubstituted pyrrolidine acid analogs | The cis-3R,4S isomer 4i was a potent dual PPARα/γ agonist and was effective in lowering fasting glucose and triglyceride levels in diabetic mice. |

Conclusion

This compound, with a CAS number of 1072-82-8 and a molecular formula of C6H7NO, is a valuable heterocyclic compound that serves as a versatile starting material in organic synthesis. While direct biological applications of this compound are not extensively documented, the vast body of research on its derivatives highlights the therapeutic potential of the pyrrole scaffold. These derivatives have demonstrated significant efficacy as anticancer agents through mechanisms such as enzyme inhibition and modulation of critical signaling pathways. Furthermore, their potential in treating metabolic and neurodegenerative diseases underscores the importance of continued research into this class of compounds. This guide provides a foundational understanding for researchers and professionals in drug development, encouraging further exploration of this compound and its analogs as a source of novel therapeutic agents.

References

An In-depth Technical Guide to 1-(1H-pyrrol-3-yl)ethanone (3-Acetylpyrrole)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(1H-pyrrol-3-yl)ethanone, commonly known as 3-Acetylpyrrole. It covers its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for a technical audience.

Introduction and IUPAC Nomenclature

This compound is an organic compound featuring a pyrrole ring substituted with an acetyl group at the 3-position.[1] Its official IUPAC name is 1-(1H-pyrrol-3-yl)ethanone .[2] This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of the pyrrole core.[1] Pyrrole and its derivatives are key structures in a wide range of natural and bioactive molecules.[3]

Physicochemical and Spectral Properties

This compound is typically an off-white to brown solid.[4] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1H-pyrrol-3-yl)ethanone | [2] |

| Synonyms | 3-Acetyl-1H-pyrrole, Methyl 3-pyrrolyl ketone | [1][2] |

| CAS Number | 1072-82-8 | [2] |

| Molecular Formula | C₆H₇NO | [1][2][5] |

| Molecular Weight | 109.13 g/mol | [2] |

| Melting Point | 115-117 °C | [4][6] |

| Boiling Point | 232.08 °C at 760 mmHg | [6] |

| Density | 1.099 g/cm³ | [6] |

| Flash Point | 99.77 °C | [6] |

| pKa | 15.37 ± 0.50 (Predicted) | [6] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Peaks/Shifts | Reference |

| ¹³C NMR | Spectral data available in public databases. | [2] |

| Mass Spectrum (m/z) | Key peaks at 109 (M+), 94, 66. | [2] |

| Infrared (IR) Spectrum | Gas phase IR spectrum is available. | [5] |

Synthesis of this compound: The Challenge of Regioselectivity

The synthesis of this compound is a non-trivial challenge due to the inherent reactivity of the pyrrole ring. Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2 (α) position, as the cationic intermediate is more resonance-stabilized.[7][8] Therefore, achieving selective C3-acylation requires specific strategies to overcome this natural preference.

The primary method for acylating pyrroles is the Friedel-Crafts acylation.[9] The regioselectivity of this reaction is highly dependent on the substituent on the pyrrole nitrogen, the choice of Lewis acid, and the acylating agent.[10]

References

- 1. CAS 1072-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H7NO | CID 2737793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. This compound | CAS#:1072-82-8 | Chemsrc [chemsrc.com]

- 5. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. benchchem.com [benchchem.com]

The Ubiquitous Pyrrole Ring: A Technical Guide to its Natural Occurrence and Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of naturally occurring compounds that are indispensable for life. From the oxygen-carrying capacity of blood to the light-harvesting machinery of plants, pyrrole derivatives are at the core of critical biological processes. This technical guide provides an in-depth exploration of the natural occurrence of pyrrole compounds, their biosynthetic pathways, and the experimental methodologies used to study them, with a focus on their relevance to research and drug development.

The Porphyrinoids: Nature's Pigments of Life

The most prominent and vital class of naturally occurring pyrrole compounds are the porphyrinoids. These macrocyclic structures are formed by the linkage of four pyrrole rings, and their derivatives play central roles in metabolism.

Heme: The Breath of Life

Heme is an iron-containing porphyrin that serves as the prosthetic group for a variety of essential proteins, including hemoglobin, myoglobin, and cytochromes.[1] Its primary function is in oxygen transport and cellular respiration.

The biosynthesis of heme is a well-characterized pathway that begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[2][3] A series of enzymatic reactions in the cytosol and mitochondria then lead to the formation of the porphyrin ring, with the final step being the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase.[2][3]

Chlorophylls: Harvesting Sunlight

Chlorophylls are magnesium-containing porphyrin derivatives that are essential pigments for photosynthesis in plants, algae, and cyanobacteria.[4] They absorb light energy and transfer it to the photosynthetic reaction centers.

The chlorophyll biosynthetic pathway shares its initial steps with heme synthesis, diverging at the point of metal insertion into protoporphyrin IX.[5][6] Instead of iron, magnesium is inserted by magnesium chelatase, committing the molecule to the chlorophyll branch.[5][6] Subsequent enzymatic steps modify the side chains of the porphyrin ring and add a long phytol tail to form the final chlorophyll molecule.[7]

Phycobilins and Bile Pigments: Linear Tetrapyrroles

Unlike the cyclic porphyrins, phycobilins and bile pigments are linear tetrapyrroles. Phycobilins are light-harvesting pigments in cyanobacteria and red algae, while bile pigments, such as bilirubin and biliverdin, are products of heme catabolism in animals.[8][9][10]

The biosynthesis of these linear tetrapyrroles begins with the oxidative cleavage of the heme ring by heme oxygenase, which produces biliverdin.[11][12] In animals, biliverdin can be further reduced to bilirubin.[9] In cyanobacteria and red algae, biliverdin is the precursor for various phycobilins, such as phycocyanobilin and phycoerythrobilin, through the action of specific reductases.[8][11][12]

Pyrrole Alkaloids and Other Bioactive Compounds

Beyond the porphyrinoids, a diverse array of pyrrole-containing secondary metabolites with potent biological activities are produced by plants, bacteria, fungi, and marine organisms.[13][14][15]

Prodiginines: Tripyrrolic Bacterial Pigments

Prodiginines are a family of red-pigmented tripyrrolic alkaloids produced by various bacteria, most notably Serratia marcescens.[16][17][18] Prodigiosin, the most well-known member of this family, exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties.[16][17]

The biosynthesis of prodigiosin is a convergent process involving two separate pathways that produce a monopyrrole (2-methyl-3-n-amyl-pyrrole, MAP) and a bipyrrole (4-methoxy-2,2'-bipyrrole-5-carboxaldehyde, MBC).[16][17][19] These two precursors are then condensed to form the final prodigiosin molecule.[16][17][19]

Violacein: A Bisindole with Therapeutic Potential

Violacein is a purple pigment produced by several bacterial species, including Chromobacterium violaceum.[20][21] It is a bisindole compound derived from two molecules of tryptophan and has demonstrated antibacterial, antiviral, and antitumor activities.[20][22]

The biosynthesis of violacein is catalyzed by a set of five enzymes encoded by the vioA-E operon.[20][23] The pathway involves the oxidative modification and condensation of two tryptophan molecules.[22][23]

Quantitative Data on Natural Pyrrole Compounds

The concentration of pyrrole compounds in natural sources can vary significantly depending on the organism, environmental conditions, and the specific compound. The following tables summarize some reported quantitative data.

Table 1: Chlorophyll Concentration in Various Plant Species

| Plant Species | Chlorophyll a (mg/g tissue) | Chlorophyll b (mg/g tissue) | Total Chlorophyll (mg/g tissue) | Reference |

| Catharanthus roseus (white) | 24.44 | 9.303 | 33.743 | [19] |

| Phaseolus vulgaris | - | 11.837 | - | [19] |

| Cajanus cajan | - | - | 1.085 | [19] |

| Senna siamea | 0.610 | - | - | [19] |

| Polygonum posumber | 16.977 µg/ml | 7.524 µg/ml | - | [17] |

| Hibiscus cannabinus | 0.102 µg/ml | 0.336 µg/ml | - | [17] |

| Mangifera indica (adult leaves) | 19.28 mg/m³ | 13.72 mg/m³ | - | [24] |

| Hibiscus rosa-sinensis (young leaves) | 19.60 mg/m³ | 12.87 mg/m³ | - | [24] |

Note: Units may vary between studies and have been reported as found in the source.

Table 2: Porphyrin Concentrations in Human Urine (24-hour collection)

| Porphyrin | Reference Range (nmol/24 hours) |

| Uroporphyrins | ≤ 30 |

| Heptacarboxylporphyrins | ≤ 9 |

| Hexacarboxylporphyrins | ≤ 8 |

| Pentacarboxylporphyrins | ≤ 10 |

| Coproporphyrins (Males) | ≤ 230 |

| Coproporphyrins (Females) | ≤ 168 |

| Porphobilinogen | ≤ 2.2 µmol/24 hours |

| Source:[18] |

Table 3: Yield of Prodigiosin and Violacein in Bacterial Cultures

| Pigment | Bacterial Strain | Yield | Reference |

| Prodigiosin | Serratia marcescens | 0.09 to 50 g/L | [25] |

| Prodigiosin | Pseudomonas putida | 1.85 g/L | [26] |

| Violacein | Janthinobacterium lividum RT102 | 3.5 g/L | [27] |

| Violacein | Janthinobacterium lividum XT1 | 0.8 g/g of dry biomass | [27] |

Experimental Protocols for the Study of Pyrrole Compounds

The study of naturally occurring pyrrole compounds involves a range of experimental techniques for their extraction, purification, and quantification.

Extraction and Purification of Porphyrins from Biological Tissues

Objective: To extract and quantify porphyrins from biological tissues.

Methodology:

-

Homogenization: Homogenize the tissue sample in a suitable buffer.

-

Extraction: Extract the porphyrins from the homogenate using a mixture of HCl and methanol.[8]

-

Purification: Separate the porphyrins from interfering contaminants using a C-18 preparatory column with a sequential methanol/phosphate elution.[8]

-

Quantification: Separate and quantify the individual porphyrins using reversed-phase high-performance liquid chromatography (HPLC) with spectrofluorometric detection.[8]

Isolation and Quantification of Chlorophylls from Plant Material

Objective: To isolate and quantify chlorophylls a and b from plant leaves.

Methodology:

-

Sample Preparation: Homogenize fresh leaf material in 80% acetone.[19]

-

Extraction: Extract the pigments by centrifugation and collect the supernatant. Repeat the extraction until the pellet is colorless.[1]

-

Phase Separation (Optional): Transfer the pigments to a hydrophobic solvent like diethyl ether or hexane for storage and further purification.[23]

-

Quantification: Measure the absorbance of the acetone extract at 645 nm and 663 nm using a spectrophotometer. Calculate the concentrations of chlorophyll a and b using established equations.[19]

Extraction and Purification of Prodigiosin from Bacterial Culture

Objective: To extract and purify prodigiosin from Serratia marcescens.

Methodology:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Extraction: Resuspend the cell pellet in acidified ethanol (e.g., 4% 1M HCl in ethanol) or acetone and vortex to extract the pigment.[5][20]

-

Clarification: Centrifuge the mixture to remove cell debris and collect the pigmented supernatant.

-

Purification: Further purify the prodigiosin using techniques such as column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC).[21][28]

-

Quantification: Determine the concentration of prodigiosin spectrophotometrically by measuring the absorbance of the extract at approximately 535 nm.[11]

Extraction and Quantification of Violacein from Bacterial Culture

Objective: To extract and quantify violacein from Chromobacterium violaceum.

Methodology:

-

Cell Harvesting: Centrifuge the bacterial culture to separate the cells from the medium.

-

Extraction: Extract the pigment from the cell pellet using ethanol or ethyl acetate.[12][29] Cell lysis using a detergent like sodium lauryl sulphate (SLS) can enhance extraction.[12]

-

Purification: Purify the extracted violacein using methods like Soxhlet extraction, crystallization, and HPLC.[29]

-

Quantification: Quantify the violacein concentration by measuring the absorbance of the ethanolic solution at approximately 575 nm.[27][30]

Conclusion

The natural world is replete with a remarkable diversity of pyrrole-containing compounds that are not only fundamental to life's most essential processes but also hold immense potential for the development of new therapeutic agents. A thorough understanding of their biosynthesis, biological activities, and the methodologies for their study is crucial for researchers in the fields of biochemistry, natural product chemistry, and drug discovery. This guide provides a foundational overview to aid in the exploration and exploitation of these fascinating and vital molecules. The continued investigation into the natural occurrence and function of pyrrole compounds promises to unveil new scientific insights and opportunities for innovation.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. columbia.edu [columbia.edu]

- 5. jbsd.in [jbsd.in]

- 6. biorxiv.org [biorxiv.org]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. Quantitative measurement of porphyrins in biological tissues and evaluation of tissue porphyrins during toxicant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods | Semantic Scholar [semanticscholar.org]

- 11. scienceandnature.org [scienceandnature.org]

- 12. bepls.com [bepls.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpbs.com [ijpbs.com]

- 18. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 19. phytojournal.com [phytojournal.com]

- 20. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. tpwd.texas.gov [tpwd.texas.gov]

- 23. jkip.kit.edu [jkip.kit.edu]

- 24. environmentaljournal.org [environmentaljournal.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isolation, Identification, and Antimicrobial Evaluation of Secondary Metabolite from Serratia marcescens via an In Vivo Epicutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

- 30. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

The Fiery Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, stands as a cornerstone in the edifice of organic chemistry and medicinal science. Its discovery in the 19th century from the destructive distillation of organic matter marked the beginning of a rich history of synthetic exploration. The pyrrole ring is a privileged scaffold, forming the core of vital biological molecules such as heme and chlorophyll, and is a recurring motif in a multitude of pharmaceuticals that have profoundly impacted human health.[1] This technical guide provides a comprehensive overview of the discovery of pyrrole and the evolution of its synthesis, with a focus on the core methodologies that have become indispensable tools for chemists. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to inform reaction optimization. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of these pivotal transformations.

Discovery and Early History

The story of pyrrole begins in 1834 with the German chemist Friedlieb Ferdinand Runge, who first identified the compound as a component of coal tar.[1] Runge is also credited with the discovery of other foundational organic molecules from coal tar, including phenol and aniline.[2] However, it was not until 1857 that pyrrole was isolated from the pyrolysate of bone.[1] The name "pyrrole" is derived from the Greek words pyrrhos (πυρρός), meaning "fiery" or "reddish," and the suffix "-ole," alluding to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid—a classic qualitative test for its presence.[1][3] The correct structure of pyrrole was later formulated by Adolf von Baeyer in 1870.[4]

Industrial Synthesis of Pyrrole

The primary industrial method for the production of pyrrole involves the gas-phase reaction of furan with ammonia.[1][2][5] This process is typically carried out at elevated temperatures in the presence of a solid acid catalyst.

Process Parameters for Furan-to-Pyrrole Synthesis:

| Parameter | Typical Range | Notes |

| Catalyst | Silica (SiO₂) or Alumina (Al₂O₃)[1][5] | Molybdenum or vanadium oxides can also be used.[2][6] |

| Temperature | 350 - 500 °C[2] | Higher temperatures favor the reaction but can lead to decomposition. |

| Reactant Ratio | Excess ammonia is often used. | To drive the equilibrium towards the product. |

| Pressure | Atmospheric pressure | |

| Byproduct | Water |

The reaction proceeds via a nucleophilic attack of ammonia on the furan ring, followed by dehydration to yield the aromatic pyrrole. The catalyst facilitates both the ring opening of the furan and the subsequent cyclization and dehydration steps.

Foundational Synthetic Methodologies

The late 19th century witnessed the development of several named reactions that remain fundamental to the synthesis of substituted pyrroles. These methods provide access to a wide array of pyrrole derivatives, which are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals.

The Paal-Knorr Synthesis (1884)

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][8]

Reaction Scheme:

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Mechanism of the Paal-Knorr Synthesis:

The reaction mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[9][10]

Caption: Simplified mechanism of the Paal-Knorr synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol) in methanol (0.5 mL).

-

Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 15 minutes.

-

Workup: Cool the reaction mixture in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Purification: Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL) to yield the pure product.

Quantitative Data for Paal-Knorr Synthesis:

| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux | 15 min | >90 | [11] |

| 2,5-Hexanedione | Benzylamine | Acetic Acid | Ethanol | 80 (MW) | 10 min | 95 | [11] |

| 2,5-Hexanedione | Ammonium Acetate | p-TsOH | Toluene | Reflux | 20 h | 79 | [12] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ | Water | RT | 1-2 h | 85-98 | [13] |

The Knorr Pyrrole Synthesis (1884)

The Knorr pyrrole synthesis is a versatile method for preparing substituted pyrroles from an α-amino ketone and a compound with an active methylene group (e.g., a β-ketoester).[1][14]

Reaction Scheme:

Caption: General scheme of the Knorr pyrrole synthesis.

Mechanism of the Knorr Synthesis:

The mechanism involves the condensation of the amine and the ketone to form an enamine, which then undergoes cyclization and dehydration.[1][15]

Caption: Simplified mechanism of the Knorr synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [7]

-

Preparation of the α-amino ketone (in situ):

-

Dissolve ethyl acetoacetate (32.5 g) in glacial acetic acid (75 mL) in a flask and cool in an ice bath.

-

Slowly add a solution of sodium nitrite (8.7 g) in water (12.5 mL) while maintaining the temperature between 5-7 °C. This forms ethyl 2-oximinoacetoacetate.

-

-

Reduction and Condensation:

-

To a separate flask containing a stirred solution of ethyl acetoacetate (the other equivalent) in glacial acetic acid, gradually add the previously prepared oxime solution and zinc dust (16.7 g).

-

The reaction is exothermic; control the temperature with external cooling.

-

-

Reaction Completion and Workup:

-

After the addition is complete, reflux the mixture for 1 hour.

-

Pour the hot mixture into water (850 mL) and allow it to cool.

-

-

Purification:

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the solid from ethanol to obtain the pure product.

-

Quantitative Data for Knorr Synthesis:

| α-Amino Ketone Precursor | Active Methylene Compound | Catalyst/Reducing Agent | Solvent | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zinc | Acetic Acid | ~60 | [1] |

| Diethyl oximinomalonate | 2,4-Pentanedione | Zinc | Acetic Acid | ~60 | [1] |

The Hantzsch Pyrrole Synthesis (1890)

The Hantzsch synthesis provides access to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[4][12]

Reaction Scheme:

Caption: General scheme of the Hantzsch pyrrole synthesis.

Mechanism of the Hantzsch Synthesis:

The mechanism begins with the formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration.[4][16]

Caption: Simplified mechanism of the Hantzsch synthesis.

Experimental Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides [17]

-

Resin Preparation: Acetoacetylate a polystyrene Rink amide resin.

-

Enaminone Formation: Treat the acetoacetylated resin with a primary amine to form the polymer-bound enaminone.

-

Hantzsch Reaction: React the polymer-bound enaminone with an α-bromoketone.

-

Cleavage: Cleave the pyrrole product from the resin using 20% trifluoroacetic acid in dichloromethane to yield the pyrrole-3-carboxamide.

Quantitative Data for Hantzsch Synthesis:

| β-Ketoester | α-Haloketone | Amine | Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Varies | Moderate | [18] |

| Polymer-bound acetoacetate | Various α-bromoketones | Various primary amines | Solid-phase | Excellent purity | [17] |

The Piloty-Robinson Synthesis (1910)

The Piloty-Robinson synthesis is a method for preparing 3,4-disubstituted pyrroles from the reaction of two equivalents of an aldehyde or ketone with hydrazine, followed by an acid-catalyzed rearrangement.[3][19]

Reaction Scheme:

Caption: General scheme of the Piloty-Robinson synthesis.

Mechanism of the Piloty-Robinson Synthesis:

The key step in the Piloty-Robinson synthesis is a[11][11]-sigmatropic rearrangement of a di-imine intermediate (an azine), analogous to the Fischer indole synthesis.[3][20]

Caption: Simplified mechanism of the Piloty-Robinson synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of N-Benzoyl-3,4-diethylpyrrole [21]

-

Azine Formation: React butyraldehyde with hydrazine hydrate at 0 °C to form the corresponding azine. This step is exothermic.

-

Piloty-Robinson Reaction:

-

In a microwave vial, combine the unpurified azine (3-5 mmol), benzoyl chloride (2 equivalents), and pyridine (3.7 equivalents).

-

Irradiate the mixture in a microwave reactor at 180 °C for 30-60 minutes.

-

-

Workup and Purification: After cooling, the reaction mixture is subjected to an appropriate workup and purification, often involving chromatography, to yield the N-acylated pyrrole.

Quantitative Data for Piloty-Robinson Synthesis:

| Aldehyde/Ketone | Acid Chloride | Conditions | Time | Yield (%) | Reference |

| Butyraldehyde | Benzoyl chloride | 180 °C (MW) | 30 min | 52 | [21] |

| Propionaldehyde | Benzoyl chloride | 180 °C (MW) | 30 min | 55 | [21] |

| Diethyl ketone | Zinc chloride | 230 °C | - | 25 | [19] |

Applications in Drug Development

The synthetic methodologies described above have been instrumental in the development of numerous blockbuster drugs. The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.

Atorvastatin (Lipitor®)

Atorvastatin, a member of the statin class of drugs, is used to lower cholesterol levels. Its synthesis prominently features the Paal-Knorr reaction to construct the central pentasubstituted pyrrole core.[8][9] The industrial synthesis involves the condensation of a complex 1,4-diketone with a chiral amine.[8]

Ketorolac (Toradol®)

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for pain management. Its pyrrolizine core is synthesized from a substituted pyrrole precursor.[11][22] Various synthetic routes have been developed, often starting with a pre-formed pyrrole and building the fused ring system.

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers. A key intermediate in its synthesis is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which is prepared via a Knorr-type synthesis.[23][24]

Conclusion

From its serendipitous discovery in coal tar to its central role in modern medicine, pyrrole has had a remarkable journey. The classical syntheses developed by Paal, Knorr, and Hantzsch in the late 19th century remain powerful tools for the construction of this versatile heterocycle. Modern adaptations, such as the use of microwave irradiation and novel catalytic systems, have further enhanced the efficiency and scope of these reactions. For researchers and professionals in drug development, a thorough understanding of these foundational synthetic methods is crucial for the design and synthesis of new therapeutic agents. The ability to predictably and efficiently construct substituted pyrroles will undoubtedly continue to drive innovation in medicinal chemistry for the foreseeable future.

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2478452A - Production of pyrrole - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. scribd.com [scribd.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Piloty-Robinson Pyrrole Synthesis | 化学空间 Chem-Station [cn.chem-station.com]

- 21. scribd.com [scribd.com]

- 22. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

The Fundamental Reactivity of the Pyrrole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental reactivity of the pyrrole ring, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. We will explore its electronic structure, aromaticity, and the diverse reactivity patterns that make it a versatile building block in synthesis.

Structure and Aromaticity

Pyrrole is a five-membered, nitrogen-containing heterocyclic compound with the formula C₄H₄NH.[1] It is a colorless volatile liquid that tends to darken upon air exposure.[1] The ring is planar, and all five atoms are sp² hybridized.[2] This configuration creates a continuous, cyclic system of p-orbitals. Each of the four carbon atoms contributes one π-electron, while the nitrogen atom's lone pair (which resides in a p-orbital) contributes two electrons to the system.[3]

This results in a total of six π-electrons, conforming to Hückel's rule (4n+2, where n=1), which is a key requirement for aromaticity.[3][4] This delocalization of electrons across the ring imparts significant aromatic stability to pyrrole. However, this aromaticity is less pronounced than in benzene, as the nitrogen atom must bear a formal positive charge in several resonance contributors, which is energetically less favorable due to nitrogen's electronegativity.[5]

Resonance Structures

The delocalization of the six π-electrons can be represented by multiple resonance structures. These structures are crucial for understanding the electron density distribution in the ring, which dictates its reactivity. The negative charge is delocalized onto the carbon atoms, making them nucleophilic and highly susceptible to attack by electrophiles.

Caption: Resonance contributors of the pyrrole ring.

Quantitative Data Summary

The reactivity and properties of pyrrole can be quantified and compared to other relevant aromatic systems.

| Property | Value | Notes |

| Acidity (pKa of N-H) | ~17.5 | Moderately acidic for a secondary amine, due to the resonance stabilization of the resulting anion.[6] |

| Basicity (pKa of conj. acid) | -3.8 to 0.4 | Very weak base. Protonation disrupts aromaticity. The range reflects different protonation sites (C2 vs. N).[6][7] |

| Resonance Energy | 88 kJ/mol (21 kcal/mol) | Less than benzene (152 kJ/mol) and thiophene (121 kJ/mol), but more than furan (67 kJ/mol).[6][8] |

| Dipole Moment | 1.58 D | The positive end of the dipole is on the side of the heteroatom (nitrogen).[2][6] |

| Relative Rate of Trifluoroacetylation | 5.3 x 10⁷ (vs. Benzene=1) | Demonstrates the extremely high reactivity of pyrrole towards electrophilic substitution.[6] |

Core Reactivity

Electrophilic Aromatic Substitution

This is the hallmark reaction of pyrrole. The electron-rich nature of the ring makes it vastly more reactive than benzene and other heterocycles like furan and thiophene.[9][10] The general order of reactivity towards electrophiles is: Pyrrole > Furan > Thiophene > Benzene.[7][9]

Orientation of Substitution: Electrophilic attack occurs preferentially at the C2 (α) position rather than the C3 (β) position.[1][11] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at C3 yields an intermediate with only two resonance structures.[1][12]

Caption: Intermediates in electrophilic substitution of pyrrole.

Due to its high reactivity, pyrrole often undergoes polymerization in the presence of strong acids.[13] Therefore, reactions are typically performed under milder conditions than those used for benzene.

-

Halogenation: Pyrrole reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products even at low temperatures.[13][14] Monohalogenation can be achieved using milder reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBABr₃).[2][13]

-

Nitration: Direct nitration with concentrated nitric and sulfuric acids causes polymerization.[15][16] The preferred reagent is acetyl nitrate (HNO₃ in acetic anhydride), which allows for controlled mononitration, yielding predominantly 2-nitropyrrole.[6][15][16]

-

Sulfonation: Fuming sulfuric acid also causes decomposition. Sulfonation is successfully achieved using the milder pyridine-sulfur trioxide (Py·SO₃) complex.[13][17]

-

Acylation (Friedel-Crafts): Standard Friedel-Crafts conditions (AlCl₃) are often too harsh. Acylation can be performed with acetic anhydride at high temperatures to yield 2-acetylpyrrole.[9]

-

Vilsmeier-Haack Formylation: This is a highly effective method for introducing a formyl (-CHO) group at the 2-position using a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9][12]

Acidity and N-Deprotonation

The N-H proton of pyrrole is significantly more acidic (pKa ≈ 17.5) than that of typical secondary amines.[6] This is due to the delocalization and stabilization of the negative charge in the resulting pyrrolide anion. Strong bases like sodium hydride (NaH) or butyllithium (BuLi) can deprotonate pyrrole.[6] The resulting pyrrolide anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom.[6]

Reduction

The aromaticity of pyrrole makes it resistant to hydrogenation.[13] However, it can be reduced to pyrrolidine (the fully saturated analog) under more forceful conditions, such as using rhodium or platinum catalysts at elevated pressure and temperature.[4][18] Chemical reduction with zinc and hydrochloric acid can yield a mixture of pyrrolines (partially saturated).[1]

Oxidation

Pyrrole is sensitive to oxidation and darkens upon exposure to air.[1] Strong oxidizing agents typically lead to ring opening and polymerization. Upon controlled oxidation, pyrrole can be converted to maleimide.[9] The enzyme dehaloperoxidase can catalyze the H₂O₂-dependent oxidation of pyrrole to 4-pyrrolin-2-one, avoiding polymerization.[19]

Cycloaddition Reactions

Due to its aromatic character, pyrrole is a poor diene in Diels-Alder [4+2] cycloaddition reactions.[13][20] The reaction is energetically unfavorable as it requires the loss of aromatic stabilization. However, N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can undergo cycloaddition reactions with highly reactive dienophiles like benzynes or dimethyl acetylenedicarboxylate (DMAD).[6][13][21] Pyrroles can also participate in [3+2] and [4+3] cycloadditions under specific conditions.[16][22]

Key Experimental Protocols

Protocol: Nitration of Pyrrole with Acetyl Nitrate

This method avoids the harsh acidic conditions that cause polymerization.[15]

Workflow:

Caption: Workflow for the nitration of pyrrole.

Methodology:

-

Reagent Preparation: Acetyl nitrate is prepared in situ by the slow, dropwise addition of concentrated nitric acid to a stirred solution of acetic anhydride, maintaining the temperature below -10 °C.[6]

-

Reaction: The pyrrole, dissolved in acetic anhydride, is cooled in an appropriate bath. The freshly prepared acetyl nitrate solution is then added dropwise while maintaining a low temperature.

-

Work-up: After the reaction is complete (as monitored by TLC), the mixture is carefully poured onto ice. The aqueous mixture is then extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is purified, typically by column chromatography, to yield 2-nitropyrrole.[15]

Protocol: Vilsmeier-Haack Formylation of Pyrrole

This is a reliable method for producing pyrrole-2-carbaldehyde.[9]

Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise, ensuring the temperature remains below 10 °C. The mixture is stirred for an additional 15-30 minutes at 0 °C to complete the formation of the reagent.[9]

-

Reaction: Pyrrole, dissolved in an anhydrous solvent like dichloromethane (DCM), is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[9]

-

Progression: The ice bath is removed, and the mixture is allowed to warm to room temperature. It may be heated (e.g., to 40-60 °C) and stirred for several hours to drive the reaction to completion, which should be monitored by TLC.[9]

-

Work-up: The reaction is cooled in an ice bath and then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is alkaline.[9]

-

Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude pyrrole-2-carbaldehyde can be purified by column chromatography or recrystallization.[9]

Protocol: Bromination of Pyrrole

This protocol outlines a general procedure for monobromination using a mild reagent.

Methodology:

-

Setup: A solution of pyrrole (1.0 equivalent) is prepared in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere at room temperature.[2]

-

Reagent Addition: A mild brominating agent, such as Tetrabutylammonium Tribromide (TBABr₃) (1.0 equivalent), is added to the solution.[2]

-

Reaction: The mixture is stirred at room temperature for approximately 1 hour. Progress can be monitored by TLC.[2]

-

Quench and Work-up: The reaction is quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to consume excess bromine. A saturated solution of sodium bicarbonate (NaHCO₃) is then added.[2]

-

Extraction and Purification: The product is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude brominated pyrrole, which can be further purified if necessary.[2]

References

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 11. Bromination of Pyrrolo[2,1- a ]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. organic chemistry - Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. pyrrole nitration [quimicaorganica.org]

- 17. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 18. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Electrophilic Substitution in 3-Acetylpyrrole: A Technical Guide for Drug Development Professionals

Abstract

3-Acetylpyrrole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its reactivity in electrophilic substitution reactions is a critical aspect of its synthetic utility, enabling the introduction of diverse functional groups necessary for modulating pharmacological activity. This technical guide provides an in-depth analysis of the principles governing electrophilic substitution on the this compound core, with a specific focus on regioselectivity, reaction mechanisms, and practical experimental applications. Detailed protocols for key transformations are provided, supported by mechanistic diagrams and a summary of expected outcomes, to facilitate laboratory synthesis and guide the design of novel pyrrole-based therapeutics.

Core Principles: Reactivity and Regioselectivity

The pyrrole ring is a π-excessive aromatic heterocycle, making it inherently more reactive towards electrophiles than benzene.[1] The nitrogen atom's lone pair is delocalized into the aromatic system, significantly increasing the electron density at the carbon atoms and making them highly nucleophilic.[1]

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position. This regioselectivity is dictated by the superior stability of the resulting carbocation intermediate (the σ-complex or arenium ion), which is stabilized by three resonance structures that delocalize the positive charge across the ring and onto the nitrogen atom.[2] Attack at the C3 (β) position yields a less stable intermediate, with only two resonance structures.[2]

The introduction of an acetyl group at the C3 position fundamentally alters the ring's reactivity. The acetyl group is a moderately deactivating, electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This deactivation makes electrophilic substitution reactions on this compound more challenging than on unsubstituted pyrrole, often requiring more forcing conditions.

Crucially, the 3-acetyl group directs incoming electrophiles primarily to the C5 position . This directing effect can be rationalized by examining the stability of the carbocation intermediates formed upon electrophilic attack at the available C2, C4, and C5 positions.

-

Attack at C5: The resulting σ-complex is the most stable, as the positive charge can be delocalized over three atoms, including the nitrogen, without placing a positive charge adjacent to the electron-withdrawing acetyl group.

-

Attack at C2: The intermediate is significantly destabilized because one of its major resonance structures places the positive charge directly on the C3 carbon, which is attached to the electron-deficient carbonyl carbon of the acetyl group.

-

Attack at C4: While avoiding direct adjacency of positive charges, the resonance stabilization is less effective compared to C5 attack.